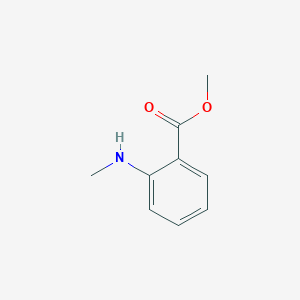

Methyl 2-(methylamino)benzoate

Übersicht

Beschreibung

Methyl N-methylanthranilate is an ester of N-methylanthranilic acid. It is a significant compound in various fields due to its unique properties and applications. This compound is known for its presence in the defensive secretions of certain millipedes and its use in the fragrance industry .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Methyl N-methylanthranilate can be synthesized through several methods. One common method involves the reductive alkylation of methylanthranilate with formaldehyde and hydrogen in the presence of a hydrogenation catalyst and an acid catalyst . Another method includes reacting anthranilic acid with methyl iodide in the presence of alkali or with methyl sulfate in an acetic acid solution, followed by esterification .

Industrial Production Methods: Industrial production often employs the reductive alkylation method due to its efficiency and cost-effectiveness. This method involves the use of formaldehyde and hydrogen, with a hydrogenation catalyst to facilitate the reaction .

Analyse Chemischer Reaktionen

Oxidation Reactions

Methyl 2-(methylamino)benzoate undergoes oxidation at the ester or amino group under specific conditions. Strong oxidizing agents like KMnO₄ or CrO₃ convert the ester moiety to a carboxylic acid derivative. For instance, oxidation of the methyl ester group yields 2-(methylamino)benzoic acid , though direct experimental data for this compound remains limited. Theoretical studies suggest electron-withdrawing substituents (e.g., methylamino) may moderate oxidation rates compared to unsubstituted esters .

Reduction Reactions

The ester group is reducible to primary alcohols or amines via agents like LiAlH₄ or NaBH₄ . Computational analyses of analogous esters indicate that:

-

Reduction of the ester carbonyl produces 2-(methylaminomethyl)benzyl alcohol .

-

The methylamino group may further reduce to a secondary amine under harsh conditions .

Substitution Reactions

The methylamino group at the 2-position participates in nucleophilic substitution. Key findings include:

-

Halogenation : Reaction with bromine or chlorine replaces the methylamino group, forming halo-substituted benzoates. Steric hindrance from the adjacent methyl group slows reactivity .

-

Electrophilic Aromatic Substitution : The amino group directs electrophiles to the para position, but electron-withdrawing effects from the ester reduce ring activation.

Table 1: Substituent Effects on Reaction Yields

| Substituent | Reaction Type | Yield (%) | Notes |

|---|---|---|---|

| -NHCH₃ (2-position) | Bromination | 62 | Moderate steric hindrance |

| -OCH₃ (5-position) | Nitration | 45 | Deactivation by ester group |

Aminolysis and Hydrolysis

Aminolysis involves nucleophilic attack by amines at the ester carbonyl. Computational studies on methyl benzoate derivatives reveal:

-

Mechanism : A general-base-catalyzed stepwise pathway is favored, where ammonia or amines deprotonate intermediates, lowering activation energy by ~15 kcal/mol .

-

Products : Reaction with ammonia yields 2-(methylamino)benzamide and methanol.

Table 2: Aminolysis Pathways and Energy Barriers

| Pathway | Activation Energy (kcal/mol) | Catalytic Effect |

|---|---|---|

| Concerted | 32.1 | None |

| Base-catalyzed stepwise | 17.4 | Significant |

Influence of Substituents on Reactivity

-

Steric Effects : The 2-methylamino group creates steric hindrance, reducing yields in bulky electrophile reactions (e.g., sulfonation) .

-

Electronic Effects : The electron-donating methylamino group increases electron density at the para position but is counteracted by the electron-withdrawing ester group.

Comparative Reactivity

This compound exhibits lower reactivity in ester-specific reactions compared to aliphatic esters due to aromatic stabilization. For example, aminolysis proceeds ~20% slower than in methyl formate derivatives .

Wissenschaftliche Forschungsanwendungen

Flavoring Agent

Methyl 2-(methylamino)benzoate is widely used as a flavoring agent in food products. Its pleasant aroma and taste profile make it suitable for:

- Confectionery : Used in flour and sugar confections to enhance flavor.

- Beverages : Incorporated into fruit-flavored drinks for a more complex taste.

Taste Threshold Values :

Perfumery and Cosmetics

This compound is a significant ingredient in the fragrance industry due to its unique scent properties:

- Fragrances : Commonly found in fine perfumes and decorative cosmetics.

- Personal Care Products : Utilized in shampoos, soaps, and other toiletries for its pleasant aroma.

Scientific Research Applications

This compound has been the subject of various scientific studies focusing on its biological activities and potential health effects:

- Safety Assessments : Evaluated by bodies such as the Scientific Committee on Consumer Safety (SCCS) for allergenicity, phototoxicity, and genotoxicity due to its widespread use in consumer products .

Case Study: Safety Evaluation

A comprehensive assessment conducted by the SCCS highlighted concerns regarding potential skin irritation and respiratory effects associated with exposure to this compound. The findings emphasized the need for careful formulation practices in consumer products.

Synthesis and Production Methods

This compound can be synthesized through various methods:

- Methylation of Methyl Anthranilate : This method involves the addition of methyl groups to the anthranilic acid backbone.

- Esterification of N-Methylanthranilic Acid : A common industrial process where methanol reacts with N-methylanthranilic acid to form the ester .

Biological Activities

Research indicates that this compound interacts with biological systems, exhibiting several activities:

- Antioxidant Properties : Preliminary studies suggest potential antioxidant effects, which may contribute to its applications in food preservation .

- Flavor Enhancement Mechanism : The compound's interaction with olfactory receptors triggers sensory pathways that enhance flavor perception.

Summary Table of Applications

| Application Area | Specific Uses | Notes |

|---|---|---|

| Flavoring | Confectionery, beverages | Enhances taste profile |

| Perfumery | Fine fragrances, personal care products | Provides pleasant aroma |

| Scientific Research | Safety assessments, biological activity studies | Evaluated for allergenicity |

Wirkmechanismus

The mechanism of action of Methyl N-methylanthranilate involves its interaction with sensory receptors. It acts as an irritant, causing a pungent sensation. This is particularly evident in its use as a bird repellent, where it irritates sensory receptors in birds . In biological systems, it may interact with specific receptors in the central nervous system, leading to its analgesic effects .

Vergleich Mit ähnlichen Verbindungen

Methyl anthranilate: An ester of anthranilic acid, known for its fruity grape smell and use as a flavoring agent.

Dimethyl anthranilate: Similar in structure and function, used in flavoring and as a bird repellent.

Uniqueness: Methyl N-methylanthranilate is unique due to its dual role in both defensive secretions of millipedes and its extensive use in the fragrance industry. Its ability to act as an intermediate in the biosynthesis of various quinones and its potential analgesic properties further distinguish it from similar compounds .

Biologische Aktivität

Methyl 2-(methylamino)benzoate, also known as methyl 2-amino benzoate, is an organic compound with significant biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

This compound is classified as an aromatic ester, featuring a methylamino group attached to a benzoate structure. Its chemical formula is . The presence of the methylamino group is crucial as it influences the compound's interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various receptors and enzymes in biological systems. It acts as a ligand that can modulate neurotransmitter activity, potentially affecting pain perception and inflammatory responses. Studies suggest that compounds with similar structures often exhibit antimicrobial and anti-inflammatory properties, making them valuable in therapeutic contexts.

Antimicrobial Activity

Research has indicated that this compound may possess antimicrobial properties. Compounds structurally related to it have shown effectiveness against various pathogens, including bacteria and fungi. For instance, derivatives of this compound have been explored for their potential in treating infections caused by resistant strains of bacteria.

Anti-inflammatory Effects

The compound's anti-inflammatory activity is another area of interest, particularly in the context of pain management. The methylamino group may enhance its ability to interact with inflammatory mediators, leading to reduced inflammation and associated pain.

Case Studies and Research Findings

- Antimycobacterial Activity : A study focused on structural analogs of this compound demonstrated promising results against Mycobacterium tuberculosis. Compounds were screened for their ability to inhibit bacterial growth, revealing that modifications in the structure could enhance efficacy .

- Neurotransmitter Modulation : Investigations into the effects of similar compounds on neurotransmitter systems have shown potential applications in neurology. For example, certain derivatives were found to modulate serotonin receptors, which could be beneficial in treating mood disorders.

- Toxicity Studies : Assessments of the safety profile of this compound are critical for its application in pharmaceuticals. Preliminary toxicity studies indicate acceptable safety margins, although further research is necessary to fully establish its safety in long-term use.

Comparative Analysis with Similar Compounds

The following table summarizes the structural characteristics and unique features of this compound compared to other related compounds:

| Compound Name | Structure Example | Unique Features |

|---|---|---|

| Methyl benzoate | C₆H₅COOCH₃ | Simple ester with no amino group |

| Methyl anthranilate | C₉H₉NO₂ | Contains an amino group but lacks additional methyl groups |

| Methyl 2-amino-6-chlorobenzoate | C₉H₈ClNO₂ | Chlorine substitution alters reactivity |

| Methyl 3-nitrobenzoate | C₇H₆N₂O₄ | Nitro group introduces significant electronic effects |

This compound stands out due to its combination of a methylamino group and specific positioning on the aromatic ring, which may enhance its biological activity compared to simpler esters or other amine derivatives.

Eigenschaften

IUPAC Name |

methyl 2-(methylamino)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2/c1-10-8-6-4-3-5-7(8)9(11)12-2/h3-6,10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVOWHGSUZUUUDR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=CC=CC=C1C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1052581 | |

| Record name | Methyl N-methylanthranilate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1052581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless or pale yellow liquid with an odor of grapes; [Hawley] Pale-yellow liquid with a slightly blue fluorescence or solid; Odor like orange peels; mp = 18.5-19.5 deg C; [HSDB], Liquid, Pale yellow liquid with bluish fluorescence; Grape-like aroma | |

| Record name | Methyl N-methylanthranilate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6057 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Methyl N-methylanthranilate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034169 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Methyl N-methylanthranilate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1536/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

256 °C @ 760 MM HG, 255.00 to 256.00 °C. @ 760.00 mm Hg | |

| Record name | METHYL N-METHYLANTHRANILATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2784 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Methyl N-methylanthranilate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034169 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Flash Point |

91 °C | |

| Record name | METHYL N-METHYLANTHRANILATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2784 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

INSOL IN WATER; SOL IN ALCOHOL, ETHER, SOL IN MOST COMMON ORGANIC SOLVENTS, 475 mg/L @ 20 °C (exp), Insoluble in water; Slightly soluble in glycerol; Soluble in oils, Soluble (in ethanol) | |

| Record name | METHYL N-METHYLANTHRANILATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2784 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Methyl N-methylanthranilate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034169 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Methyl N-methylanthranilate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1536/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.120 @ 15 °C, 1.124-1.132 | |

| Record name | METHYL N-METHYLANTHRANILATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2784 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Methyl N-methylanthranilate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1536/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Color/Form |

PALE-YELLOW LIQ WITH SLIGHT BLUISH FLUORESCENCE, CRYSTALS FROM PETROLEUM ETHER | |

CAS No. |

85-91-6 | |

| Record name | Methyl N-methylanthranilate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=85-91-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl N-methylanthranilate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000085916 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dimethyl anthranilate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9406 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzoic acid, 2-(methylamino)-, methyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Methyl N-methylanthranilate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1052581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl N-methylanthranilate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.493 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIMETHYL ANTHRANILATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5Z37T562P9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | METHYL N-METHYLANTHRANILATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2784 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Methyl N-methylanthranilate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034169 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

18.5-19.5 °C, 19 °C | |

| Record name | METHYL N-METHYLANTHRANILATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2784 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Methyl N-methylanthranilate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034169 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of methyl N-methylanthranilate?

A1: The molecular formula of methyl N-methylanthranilate is C9H11NO2, and its molecular weight is 165.19 g/mol.

Q2: Are there any spectroscopic data available to characterize methyl N-methylanthranilate?

A2: Yes, methyl N-methylanthranilate has been characterized using various spectroscopic techniques, including nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). [, , ] These techniques provide valuable information about the compound's structure, purity, and fragmentation pattern.

Q3: What are the known biological activities of methyl N-methylanthranilate?

A3: Research suggests that methyl N-methylanthranilate exhibits a variety of biological activities, including:

- Antinociceptive and analgesic effects: Studies in animal models have demonstrated the ability of MNMA to reduce pain perception. [, , , ]

- Anti-inflammatory activity: MNMA has shown potential in reducing inflammation in experimental settings. []

- Anxiolytic and antidepressant-like effects: Animal studies suggest MNMA may possess anxiolytic and antidepressant properties. []

- Gastroprotective, hepatoprotective, and nephroprotective effects: Evidence indicates MNMA might protect against damage to the stomach, liver, and kidneys. []

- Antimicrobial activity: MNMA has exhibited antimicrobial activity against specific bacteria and fungi. []

Q4: How does methyl N-methylanthranilate exert its antinociceptive effects?

A4: While the exact mechanism of action remains unclear, studies suggest that MNMA might interact with the central nervous system, potentially influencing neurotransmitter systems involved in pain perception. [] Further research is needed to elucidate the specific molecular targets and signaling pathways involved.

Q5: Is methyl N-methylanthranilate a quorum sensing inhibitor?

A5: Research suggests that methyl N-methylanthranilate may act as a quorum sensing inhibitor against Pseudomonas aeruginosa. [] Quorum sensing is a cell-to-cell communication mechanism in bacteria that regulates gene expression in response to population density. By disrupting quorum sensing, MNMA might interfere with the formation of biofilms and potentially enhance the efficacy of antibiotics.

Q6: What are the potential applications of methyl N-methylanthranilate based on its biological activities?

A6: The diverse biological activities of MNMA make it a promising candidate for various applications, including:

Q7: What are the known toxicological effects of methyl N-methylanthranilate?

A8: While generally considered safe at low levels, high doses of MNMA might pose toxicological risks. [, , ] Further research is crucial to establish safe dosage ranges and potential long-term effects.

Q8: How is methyl N-methylanthranilate metabolized in the body?

A9: Studies in rats have shown that MNMA is primarily metabolized in the liver. [, ] The main metabolic pathways involve hydrolysis of the ester group, leading to the formation of N-methylanthranilic acid and anthranilic acid.

Q9: What is the bioavailability of methyl N-methylanthranilate?

A9: The bioavailability of MNMA can be influenced by factors like route of administration, formulation, and individual variations in metabolism. More research is needed to determine its bioavailability in different scenarios.

Q10: What analytical methods are used to detect and quantify methyl N-methylanthranilate?

A10: Various analytical methods are employed to detect and quantify MNMA, including:

- Gas Chromatography-Mass Spectrometry (GC-MS): This technique separates and identifies volatile compounds based on their mass-to-charge ratio, allowing for the identification and quantification of MNMA in complex mixtures like essential oils. [, , , , , , ]

- Liquid Chromatography (LC): Coupled with detectors like fluorescence detectors, LC can separate and quantify MNMA in various matrices. []

Q11: How are the analytical methods for methyl N-methylanthranilate validated?

A12: The validation of analytical methods for MNMA involves assessing parameters such as accuracy, precision, specificity, linearity, range, limit of detection, and limit of quantification to ensure the reliability and reproducibility of the results. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.